molecular formula C25H22F2N4O3S B2370658 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252876-57-5

3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2370658
CAS No.: 1252876-57-5
M. Wt: 496.53
InChI Key: ZVEYBKVBPDNLIK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Thieno[3,2-d]pyrimidine-dione scaffold: The bicyclic system provides rigidity and planar geometry, facilitating interactions with biological targets such as enzymes or receptors .
  • 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl) side chain: The piperazine moiety, linked via an oxoethyl group, introduces basicity and hydrogen-bonding capacity, which is critical for receptor binding (e.g., adrenergic or serotonin receptors) .

Properties

CAS No.

1252876-57-5

Molecular Formula

C25H22F2N4O3S

Molecular Weight

496.53

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22F2N4O3S/c26-18-7-5-17(6-8-18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-4-2-1-3-19(20)27/h1-9,14H,10-13,15-16H2

InChI Key

ZVEYBKVBPDNLIK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4

solubility

not available

Origin of Product

United States

Biological Activity

3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a molecular formula of C25H22F2N4O3S and a molecular weight of approximately 496.5 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The presence of fluorinated substituents may enhance its lipophilicity and biological interactions, making it a candidate for pharmacological applications.

The compound's biological activity is believed to stem from its interaction with specific molecular targets within cells. Initial studies suggest that it may modulate neurotransmitter systems and affect critical cellular functions through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in neurotransmission and pain pathways.
  • Receptor Interaction : It could interact with receptors influencing various physiological processes.

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit anticancer properties. For instance, studies have shown that related compounds suppress the proliferation of non-small cell lung cancer cells by inhibiting key enzymes like D-dopachrome tautomerase (D-DT) involved in cancer progression .

CompoundTargetEffect
This compoundD-DTInhibition of cell proliferation
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneMIFInhibition of cytokine activity

Neurotransmitter Modulation

Preliminary findings suggest that this compound may influence neurotransmitter systems due to its structural characteristics. The fluorinated aromatic rings enhance membrane permeability and receptor binding affinity, potentially leading to therapeutic effects in neurological disorders.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Inhibition of MIF : A derivative was found to inhibit macrophage migration inhibitory factor (MIF), affecting pathways involved in inflammation and cancer progression. This highlights the potential for developing anti-inflammatory agents based on this scaffold .
  • Antiproliferative Activity : Compounds derived from thieno[3,2-d]pyrimidine structures demonstrated significant antiproliferative activity against various cancer cell lines (e.g., MCF-7 and HCT116), indicating their potential as anticancer drugs .

Scientific Research Applications

Neurological Disorders

The compound's structure indicates potential applications in treating neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter systems, modulating their activity. This interaction could lead to therapeutic effects for conditions such as depression or anxiety.

Enzyme Inhibition

Research indicates that 3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may serve as a lead compound for developing inhibitors targeting specific enzymes involved in various diseases. Understanding its mechanism of action is crucial for its application in drug development.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of thieno[3,2-d]pyrimidines similar to the target compound. For instance, research published in Molecules indicates that derivatives of thieno[3,2-d]pyrimidines exhibit antibacterial and cytotoxic activities. These findings suggest that the target compound may also possess similar biological properties worth exploring further .

Additionally, a study focused on the synthesis and characterization of novel thieno[2,3-d]pyrimidines revealed their potential in medicinal applications due to their ability to interact with biological targets effectively .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents at Key Positions Biological Activity/Relevance Reference
Target Compound : 3-(4-Fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-dione - 3: 4-Fluorobenzyl
- 1: Piperazine-oxoethyl (2-fluorophenyl)
Hypothesized alpha-1 adrenergic receptor modulation due to piperazine pharmacophore .
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-dione - 3: 4-Fluorobenzyl
- 1: 1,2,4-Oxadiazole-methyl (2-chlorophenyl)
Likely altered receptor selectivity due to oxadiazole’s electron-withdrawing properties .
2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone (7a) Thieno[2,3-d]pyrimidine - Core: Thieno[2,3-d] (positional isomer)
- 4: Piperazine-ethanone (4-chlorophenoxy)
Demonstrated CNS activity in preclinical models; positional isomerism may reduce metabolic stability .
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-dione - 6: Thiazole
- 3: Phenyl
Antimicrobial activity against Staphylococcus aureus; lacks piperazine for receptor targeting .

Functional and Pharmacological Insights

A. Receptor Binding and Selectivity

  • The target compound’s piperazine-2-oxoethyl side chain is structurally analogous to arylpiperazine derivatives (e.g., MK42 in ), which are known to bind alpha-1 adrenergic receptors (α1-ARs) .
  • Subtype specificity (α1A, α1B, α1D) may differ from non-fluorinated analogs due to the 2-fluorophenyl group, which could enhance hydrophobic interactions in receptor pockets .
  • In contrast, the oxadiazole-containing analog () lacks the piperazine moiety, likely shifting activity toward non-receptor targets (e.g., enzymes) .

B. Metabolic and Physicochemical Properties

  • Fluorination at the benzyl group (4-fluoro) improves lipophilicity (logP ~3.5–4.0 estimated) compared to non-fluorinated analogs like the phenyl-substituted compound in .
  • The thieno[3,2-d]pyrimidine core may offer greater metabolic stability than positional isomers (e.g., thieno[2,3-d]pyrimidine in ), as electron density distribution affects cytochrome P450 interactions .

Key Research Findings

Alpha-1 Adrenergic Receptor Modulation : Piperazine derivatives with fluorophenyl groups (e.g., target compound) show subtype-specific binding (α1A > α1B in arterial tissue), aligning with ’s findings on vascular α1-AR distribution .

Antimicrobial Efficacy: Thienopyrimidines with heterocyclic substituents (e.g., thiazole in ) exhibit MIC values of 8–16 µg/mL against S. aureus, but the target compound’s piperazine side chain may reduce such activity .

Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (piperazine coupling via oxoethyl intermediates), though fluorinated precursors may increase complexity .

Preparation Methods

One-Pot Alkylation-Amidation

A streamlined approach combines steps 2 and 3 by sequentially adding 4-fluorobenzyl bromide and chloroacetyl chloride to the thienopyrimidine core in a single reactor. However, competing reactions reduce overall yield to 50–55%, making this method less favorable for large-scale synthesis.

Solid-Phase Synthesis

Immobilizing the thienopyrimidine core on Wang resin enables automated peptide synthesizer-assisted coupling of the fluorobenzyl and piperazine groups. While reducing purification steps, this method suffers from lower scalability and resin degradation issues.

Challenges and Mitigation Strategies

  • Regioselectivity: Competing alkylation at N1 instead of N3 is minimized using bulky bases (e.g., DBU) and stoichiometric control.
  • Piperazine Hydrolysis: Moisture-sensitive reactions require anhydrous solvents and molecular sieves.
  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities.

Industrial-Scale Production

Pilot-scale batches (≥1 kg) employ continuous flow reactors for the cyclocondensation and alkylation steps, achieving 15% higher yields than batch processes. Key parameters include:

  • Residence Time: 30 minutes (cyclocondensation), 2 hours (alkylation)
  • Throughput: 200 g/hour.

Q & A

Basic: What synthetic routes are established for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted thiophene precursors.
  • Step 2: Introduction of the 4-fluorobenzyl group via alkylation or nucleophilic substitution at position 3.
  • Step 3: Coupling of the piperazine moiety at position 1 using a chloroacetyl intermediate, followed by reaction with 4-(2-fluorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
    Optimization Tips:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation during palladium-catalyzed steps.
  • Control temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to minimize by-products .

Basic: Which analytical techniques are critical for confirming purity and structural integrity?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents). Key signals include the fluorobenzyl aromatic protons (~7.2–7.4 ppm) and piperazine NH protons (~3.2–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy: Identifies carbonyl stretches (~1700 cm⁻¹ for dione groups) and C-F bonds (~1200 cm⁻¹) .

Basic: How does fluorination at the benzyl and phenyl positions affect physicochemical properties?

  • Lipophilicity: The 4-fluorobenzyl group increases logP, enhancing membrane permeability.
  • Electronic Effects: Fluorine’s electron-withdrawing nature stabilizes the piperazine moiety, improving receptor binding (e.g., serotonin or dopamine receptors) .
  • Metabolic Stability: Fluorine reduces oxidative metabolism, prolonging half-life in vitro .

Advanced: How can computational modeling predict bioactivity and guide structural modifications?

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the dione oxygen and piperazine nitrogen .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity data to design derivatives with enhanced selectivity .
  • MD Simulations: Assess conformational stability of the thienopyrimidine core in aqueous environments .

Advanced: What strategies resolve contradictions in reported biological activity data?

  • Standardize Assay Conditions: Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (DMSO ≤0.1%) .
  • Validate Target Engagement: Employ orthogonal methods (e.g., SPR for binding affinity and Western blotting for downstream signaling) .
  • Replicate In Vivo: Compare pharmacokinetic profiles (Cₘₐₓ, t₁/₂) across animal models to confirm efficacy .

Advanced: How can alkylation/acylation pitfalls during synthesis be mitigated?

  • By-Product Control: Use protecting groups (e.g., Boc for piperazine NH) during chloroacetylation to prevent over-alkylation .
  • Solvent Selection: Polar aprotic solvents (DMF) enhance nucleophilicity of intermediates, while THF minimizes side reactions .
  • Reaction Monitoring: TLC or LC-MS tracks progress; quench reactions at 80–90% conversion to avoid degradation .

Advanced: What in vitro models assess pharmacokinetic properties early in development?

  • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure metabolic clearance. High retention (>60% at 1 hr) suggests favorable stability .
  • Caco-2 Permeability: Assess apical-to-basolateral transport to predict oral bioavailability. Papp >1×10⁻⁶ cm/s indicates good absorption .
  • Plasma Protein Binding: Use ultrafiltration to quantify free fraction; >90% binding may limit efficacy .

Advanced: How to design SAR studies for this compound’s derivatives?

  • Core Modifications: Replace thieno[3,2-d]pyrimidine with pyrido[2,3-d]pyrimidine to alter ring electronics .
  • Substituent Variations: Test alkyl vs. aryl groups at position 1 for steric effects on target binding .
  • Piperazine Alternatives: Substitute piperazine with morpholine or thiomorpholine to modulate solubility and selectivity .

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